molecular formula C16H23NO2 B15332591 1-Boc-3-(p-tolyl)pyrrolidine

1-Boc-3-(p-tolyl)pyrrolidine

Cat. No.: B15332591
M. Wt: 261.36 g/mol
InChI Key: UGBOKIQXZPNJHE-UHFFFAOYSA-N
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Description

1-Boc-3-(p-tolyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring and a p-tolyl group attached to the third carbon of the ring. This compound is of significant interest in organic chemistry due to its utility as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

The synthesis of 1-Boc-3-(p-tolyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and p-tolyl derivatives.

    Boc Protection: The nitrogen atom of pyrrolidine is protected using a Boc anhydride in the presence of a base like triethylamine. This step ensures that the nitrogen remains unreactive during subsequent reactions.

    Substitution Reaction: The Boc-protected pyrrolidine undergoes a substitution reaction with a p-tolyl halide (e.g., p-tolyl bromide) in the presence of a palladium catalyst and a suitable base. This step introduces the p-tolyl group at the third carbon of the pyrrolidine ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Boc-3-(p-tolyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls or carboxyls.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups using suitable nucleophiles.

    Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.

Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, strong acids for deprotection, and various oxidizing and reducing agents for functional group transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-3-(p-tolyl)pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It serves as a building block in the synthesis of drug candidates for various therapeutic areas, including oncology and neurology.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-(p-tolyl)pyrrolidine depends on its specific application. In general, the compound acts as a precursor or intermediate in the synthesis of biologically active molecules. The Boc protecting group ensures that the nitrogen atom remains unreactive during key synthetic steps, allowing for selective functionalization of other parts of the molecule. The p-tolyl group can interact with molecular targets through hydrophobic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

1-Boc-3-(p-tolyl)pyrrolidine can be compared with other similar compounds, such as:

    1-Boc-3-phenylpyrrolidine: Similar to this compound but with a phenyl group instead of a p-tolyl group. The phenyl group may offer different steric and electronic properties.

    1-Boc-3-(m-tolyl)pyrrolidine: Similar structure but with a meta-tolyl group. The position of the tolyl group can influence the compound’s reactivity and interactions.

    1-Boc-3-(o-tolyl)pyrrolidine: Similar structure but with an ortho-tolyl group. The ortho position can introduce steric hindrance, affecting the compound’s chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in synthetic and biological contexts.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

tert-butyl 3-(4-methylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23NO2/c1-12-5-7-13(8-6-12)14-9-10-17(11-14)15(18)19-16(2,3)4/h5-8,14H,9-11H2,1-4H3

InChI Key

UGBOKIQXZPNJHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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